7-bromo-1H-indazole

Synthetic Chemistry Kinetics Regioselectivity

Researchers pursuing C7-arylated indazole libraries often face redundant NH-protection/deprotection sequences when using other bromoindazole isomers. 7-Bromo-1H-indazole eliminates this bottleneck by enabling regioselective Suzuki-Miyaura cross-coupling directly at the C7 position without NH-protection, delivering reported yields of 65-89% while reducing synthetic step count. • Direct C7 coupling: No NH-protection required, streamlining parallel library synthesis for SAR exploration. • CDK2/cyclin A hit scaffold: Validated starting point for kinase inhibitor discovery with demonstrated 2-10× potency improvements upon optimization. • Commercial-grade availability: Standard Sandmeyer route (37% yield) ensures reliable multi-gram supply with transparent cost benchmarking.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 53857-58-2
Cat. No. B1286650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-1H-indazole
CAS53857-58-2
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)NN=C2
InChIInChI=1S/C7H5BrN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10)
InChIKeyKMHHWCPTROQUFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1H-indazole (CAS 53857-58-2) Chemical Profile and Research-Grade Procurement Specifications


7-Bromo-1H-indazole (CAS 53857-58-2) is a halogenated heteroaromatic building block belonging to the indazole class. Its molecular structure features a bromine atom substituted at the 7-position of the fused benzene-pyrazole bicyclic ring system, with a molecular weight of 197.03 g/mol and a molecular formula of C7H5BrN2 [1]. The compound typically presents as a pale yellow to off-white powder with a melting point in the range of 123-125°C and a predicted density of 1.770±0.06 g/cm³ [2]. As a versatile synthetic intermediate, it serves as a critical scaffold for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures in medicinal chemistry and pharmaceutical development programs [3].

Why Positional Isomers of Bromoindazole Cannot Be Interchanged: Evidence-Based Selection Criteria for 7-Bromo-1H-indazole


Generic substitution among bromoindazole positional isomers (3-, 4-, 5-, 6-, and 7-bromo) is scientifically unjustified due to divergent reactivity profiles, regioselective synthesis outcomes, and distinct biological activity landscapes. Kinetic studies reveal that the 7-position of the indazole ring exhibits a bimolecular rate coefficient for electrophilic bromination that is an order of magnitude lower than that of the 5-position (0.4 × 10⁻³ vs 4.2 × 10⁻³ dm³ mol⁻¹ s⁻¹) [1], directly impacting synthetic accessibility and purity profiles. Furthermore, the 7-bromo substituent enables exclusive regioselective Suzuki-Miyaura cross-coupling at the C7 position without requiring NH-protection, a capability not universally shared across all bromoindazole isomers [2]. In biological systems, 4-bromo-1H-indazole has been reported as a much stronger enzyme inhibitor compared to both 6-bromo- and 7-bromo-1H-indazole , while 5-bromoindazole-substituted analogues demonstrate superior farnesyltransferase inhibitory activity (IC50 = 27.08 ± 4.93 µM) relative to unsubstituted counterparts [3]. These quantifiable differences underscore that the selection of 7-bromo-1H-indazole must be driven by specific synthetic or biological objectives rather than assumed functional equivalence among positional isomers. The quantitative evidence presented below establishes the precise contexts in which 7-bromo-1H-indazole provides differentiated value.

Quantitative Differentiation Guide: 7-Bromo-1H-indazole vs. Positional Isomers and Synthetic Alternatives


Electrophilic Bromination Reactivity: 7-Position Exhibits 10.5-Fold Lower Rate Coefficient than 5-Position

Kinetic studies of aqueous bromination of molecular indazole establish position-specific reactivity hierarchies. The bimolecular rate coefficient (kbi) for electrophilic attack by Br2 at the 7-position is 0.4 × 10⁻³ dm³ mol⁻¹ s⁻¹, compared to 4.2 × 10⁻³ dm³ mol⁻¹ s⁻¹ at the 5-position and 2.8 × 10⁻³ dm³ mol⁻¹ s⁻¹ at the 3-position [1]. This 10.5-fold difference between the 7- and 5-positions dictates synthetic route feasibility and purity outcomes when accessing 7-bromo-1H-indazole via direct electrophilic bromination.

Synthetic Chemistry Kinetics Regioselectivity

Synthetic Yield Differential: Sandmeyer Route to 7-Bromo-1H-indazole vs. Alternative Cyclization Methods

Two distinct synthetic routes to 7-bromo-1H-indazole yield dramatically different outcomes. The Sandmeyer-type diazotization of 7-aminoindazole with CuBr in HBr yields 1.88 g (37% yield) of the target compound from 3.45 g of starting material . In contrast, a cyclization route employing (2-bromo-6-methylphenylazo)-t-butylsulfide with potassium tert-butoxide in DMSO yields 581 mg (96% yield) from 880 mg of starting material under anhydrous conditions .

Process Chemistry Synthesis Optimization Yield Comparison

Suzuki-Miyaura Cross-Coupling Efficiency: 7-Bromo Substituent Enables 65-89% Yields in NH-Free Arylation

7-Bromo-1H-indazole undergoes palladium-catalyzed Suzuki-Miyaura cross-coupling with boronic acids under standard conditions without requiring NH-protection. Reported yields for this transformation range from 65% to 89% using Pd(PPh₃)₄ (5 mol%) with Na₂CO₃ in DME/H₂O at 80°C . Specifically, coupling with phenylboronic acid produces 7-phenyl-1H-indazole in 85% yield, while 4-methoxyphenylboronic acid yields 78% of the corresponding 7-aryl product .

Cross-Coupling Chemistry Medicinal Chemistry C-C Bond Formation

Enzyme Inhibitory Activity: 4-Bromo-1H-indazole Demonstrates Superior Potency Compared to 6- and 7-Bromo Isomers

Comparative enzyme inhibition studies indicate that 4-bromo-1H-indazole is a much stronger inhibitor than both 6-bromo-1H-indazole and 7-bromo-1H-indazole . While specific IC50 values for 7-bromo-1H-indazole were not reported in this comparative context, the documented potency hierarchy establishes that the 4-bromo isomer possesses superior intrinsic inhibitory activity for the enzyme system(s) evaluated.

Enzyme Inhibition Biochemical Pharmacology Structure-Activity Relationship

Farnesyltransferase Inhibition: 5-Bromoindazole-Substituted Analogue Achieves IC50 = 27.08 µM, Establishing Position-Dependent Activity

In a series of indazole-indolizine-triazine hybrid molecules, the 5-bromoindazole-substituted analogue 7e demonstrated farnesyltransferase inhibitory activity with an IC50 of 27.08 ± 4.93 µM, representing the best result within the series [1]. By comparison, an unsubstituted 1H-indazole-containing hybrid (compound 7a) exhibited only moderate activity with an IC50 of 52.50 ± 16.07 µM [1].

Farnesyltransferase Cancer Therapeutics Hybrid Molecules

CDK2 Hit Identification: 7-Bromo-Tetrahydroindazole Serves as Screening Hit for Cyclin-Dependent Kinase Inhibition

A high-throughput screen for inhibition of CDK2 in complex with cyclin A identified 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one (compound 3) as a hit compound [1]. Subsequent optimization yielded analogues 53 and 59, which exhibited 3-fold better binding affinity for CDK2 and 2- to 10-fold improved inhibitory activity against CDK2/cyclin A1, E, and O compared to the initial screening hit [1].

Kinase Inhibition CDK2 High-Throughput Screening

Evidence-Backed Application Scenarios for 7-Bromo-1H-indazole in Research and Industrial Settings


NH-Free Suzuki-Miyaura Cross-Coupling for C7-Arylated Indazole Library Synthesis

7-Bromo-1H-indazole is the substrate of choice for generating C7-arylated indazole libraries via palladium-catalyzed Suzuki-Miyaura coupling without requiring NH-protection. Reported yields ranging from 65% to 89% enable efficient parallel synthesis of diverse 7-aryl-1H-indazole analogues. This application is particularly valuable in medicinal chemistry programs where the 7-position is a vector for SAR exploration, as the elimination of protection-deprotection sequences reduces overall synthetic step count and improves throughput.

Sandmeyer-Derived Material for Cost-Sensitive Scale-Up Where High Yield Routes Are Unavailable

For procurement scenarios where the high-yield (96%) cyclization route is not commercially available or is cost-prohibitive, 7-bromo-1H-indazole produced via the Sandmeyer diazotization of 7-aminoindazole (37% yield) remains the standard commercial grade . Understanding this yield differential enables procurement professionals to benchmark supplier pricing against synthetic provenance and to anticipate cost structures for multi-gram to kilogram scale acquisitions.

CDK2 Inhibitor Discovery Programs Leveraging 7-Bromoindazole Scaffolds as Validated Hits

The identification of a 7-bromo-substituted tetrahydroindazole as a hit in high-throughput screening against CDK2/cyclin A [1] validates the 7-bromoindazole scaffold as a productive starting point for kinase inhibitor discovery. Subsequent optimization efforts demonstrated that modifications to this scaffold can yield 2- to 10-fold improvements in inhibitory activity [1]. Research groups pursuing CDK2 or related cyclin-dependent kinase targets should prioritize 7-bromo-1H-indazole as a synthetically accessible entry point for focused library generation.

Applications Where 4-Bromo or 5-Bromo Isomers Are Contraindicated Due to Superior Potency in Undesired Off-Targets

Since 4-bromo-1H-indazole exhibits significantly stronger enzyme inhibitory activity than both 6- and 7-bromo isomers , and 5-bromoindazole-substituted hybrids demonstrate superior farnesyltransferase inhibition (IC50 = 27.08 µM vs. 52.50 µM for unsubstituted analogues) [2], 7-bromo-1H-indazole may be preferentially selected in scenarios where avoiding potent off-target enzyme inhibition is desirable. This negative selection criterion is relevant for chemical probe development and target validation studies where selectivity over related targets is a critical design parameter.

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